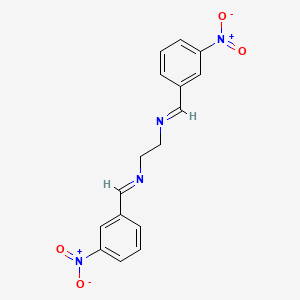![molecular formula C16H22O11 B15076824 [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is a chemical compound that belongs to the class of esters. It is structurally characterized by the presence of multiple acetoxy groups attached to an oxane ring. This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule, such as a sugar derivative. The reaction is usually carried out in the presence of acetic anhydride and a catalyst like pyridine. The reaction conditions often include maintaining a temperature range of 0-5°C to control the rate of acetylation and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product .
化学反応の分析
Types of Reactions
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: Acetic acid, alcohol.
Transesterification: New ester, alcohol.
Reduction: Alcohol.
科学的研究の応用
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of flavors, fragrances, and as a plasticizer.
作用機序
The mechanism of action of [(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups facilitate its binding to active sites, leading to the inhibition or activation of various biochemical pathways . The molecular targets include enzymes involved in carbohydrate metabolism and acetylation reactions .
類似化合物との比較
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but fewer functional groups.
Ethyl acetate: Another ester with similar properties but different molecular weight and boiling point.
Beta-D-Galactose pentaacetate: A compound with multiple acetoxy groups, used in similar applications.
Uniqueness
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is unique due to its multiple acetoxy groups, which enhance its reactivity and make it suitable for a wide range of applications. Its structure allows for specific interactions with enzymes and receptors, making it valuable in biochemical research and industrial processes .
特性
分子式 |
C16H22O11 |
|---|---|
分子量 |
390.34 g/mol |
IUPAC名 |
[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14?,15?,16?/m0/s1 |
InChIキー |
LPTITAGPBXDDGR-KHXRNHLQSA-N |
異性体SMILES |
CC(=O)OCC1[C@@H](C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
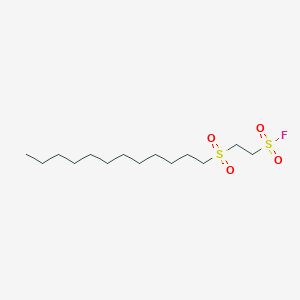
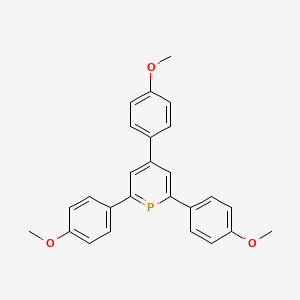
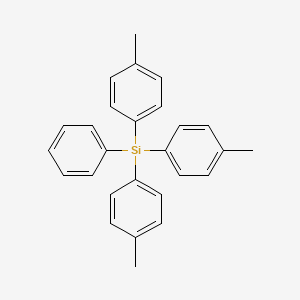
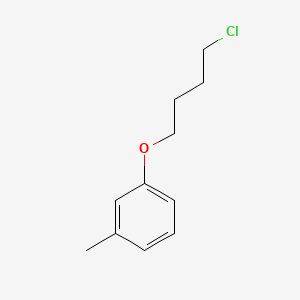
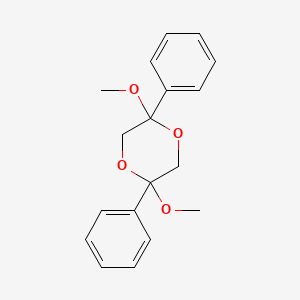
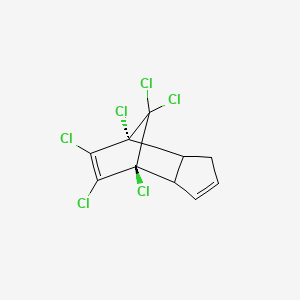
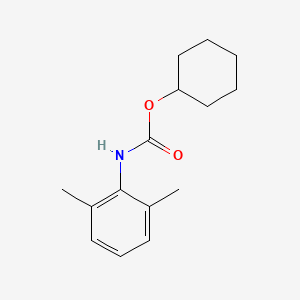
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
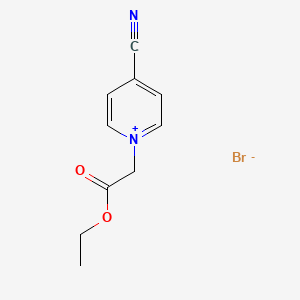
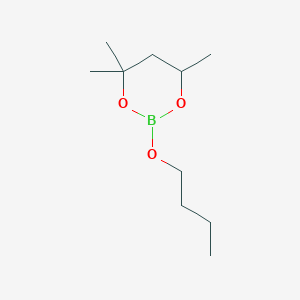
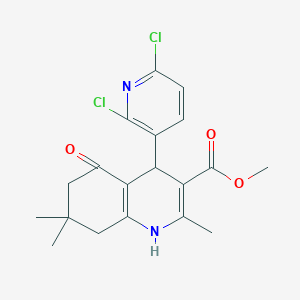
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
